molecular formula C17H11ClN2O2S2 B2660832 3-chloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 476642-36-1

3-chloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2660832
CAS RN: 476642-36-1
M. Wt: 374.86
InChI Key: XZFYNLKCCMTGKD-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule, as suggested by its IUPAC name. It appears to contain a benzothiophene, a thiazole, and a furan ring, all of which are heterocyclic compounds . The presence of these functional groups could potentially confer interesting chemical and biological properties to the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole and benzothiophene rings, possibly through cyclization reactions. The chloro, methyl, and carboxamide groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiophene ring, a thiazole ring, and a furan ring. These rings would likely be connected in some way, as suggested by the IUPAC name .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. The chloro group might be susceptible to nucleophilic substitution reactions, while the carboxamide group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the polar carboxamide group might confer some degree of polarity to the molecule .

Scientific Research Applications

Future Directions

The study of novel compounds like this one is crucial for the discovery of new drugs and materials. Future research could focus on synthesizing this compound and studying its chemical, physical, and biological properties .

properties

IUPAC Name

3-chloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S2/c1-9-6-7-12(22-9)11-8-23-17(19-11)20-16(21)15-14(18)10-4-2-3-5-13(10)24-15/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFYNLKCCMTGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

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